![molecular formula C19H26N4O2 B12178460 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12178460.png)
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazinone family This compound is characterized by its unique structure, which includes a butyl group, a methoxyphenyl group, and two methyl groups attached to a tetrahydro-pyrimido-triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2,4,6-trimethylpyrimidine under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-1-(2-hydroxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 3-butyl-1-(2-chlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 3-butyl-1-(2-nitrophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazinone family. Its unique structural features suggest significant potential for various biological activities. This article explores its biological activity based on diverse research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C19H26N4O2 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | 3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI Key | IESJYPHVTAWPNV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions that are crucial for various metabolic pathways. For instance:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting essential metabolic functions.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through targeted signaling pathways.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated their effectiveness against various bacterial strains and fungi .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For example:
- A study involving triazole derivatives showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with IC50 values indicating substantial potency .
- Another investigation reported that certain synthesized compounds exhibited higher cytotoxicity compared to standard treatments like cisplatin .
Study 1: Anticancer Screening
In a screening of various pyrimidine derivatives for anticancer activity:
- Compounds Tested : A series of synthesized derivatives including this compound.
- Results : Notable cytotoxic activity was observed against MCF-7 cells with some compounds demonstrating an IC50 lower than 10 µM.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds:
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-butyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H26N4O2/c1-5-6-11-21-12-22(16-9-7-8-10-17(16)25-4)19-20-15(3)14(2)18(24)23(19)13-21/h7-10H,5-6,11-13H2,1-4H3 |
InChI Key |
IESJYPHVTAWPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CN(C2=NC(=C(C(=O)N2C1)C)C)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.